molecular formula C12H22N4 B8109066 1-(1-Isopropyl-4,5,6,7-Tetrahydro-1H-Pyrazolo[3,4-C]Pyridin-3-Yl)-N,N-Dimethylmethanamine

1-(1-Isopropyl-4,5,6,7-Tetrahydro-1H-Pyrazolo[3,4-C]Pyridin-3-Yl)-N,N-Dimethylmethanamine

Cat. No.: B8109066
M. Wt: 222.33 g/mol
InChI Key: GOTGQYDUCFPOLK-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo-pyridine class, characterized by a fused bicyclic structure with a pyrazole ring (positions 3,4) adjacent to a partially saturated pyridine ring. Key structural features include:

Properties

IUPAC Name

N,N-dimethyl-1-(1-propan-2-yl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridin-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4/c1-9(2)16-12-7-13-6-5-10(12)11(14-16)8-15(3)4/h9,13H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTGQYDUCFPOLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(CCNC2)C(=N1)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Isopropyl-4,5,6,7-Tetrahydro-1H-Pyrazolo[3,4-C]Pyridin-3-Yl)-N,N-Dimethylmethanamine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[3,4-c]pyridine core. This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-aminopyrazole with 2,3-dichloropyridine in the presence of a base such as potassium carbonate can yield the desired pyrazolo[3,4-c]pyridine intermediate .

Subsequent steps involve the introduction of the isopropyl group and the dimethylmethanamine moiety. This can be accomplished through alkylation reactions using suitable alkylating agents. For example, the reaction of the pyrazolo[3,4-c]pyridine intermediate with isopropyl bromide in the presence of a base like sodium hydride can introduce the isopropyl group. Finally, the dimethylmethanamine moiety can be added through reductive amination using formaldehyde and dimethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-(1-Isopropyl-4,5,6,7-Tetrahydro-1H-Pyrazolo[3,4-C]Pyridin-3-Yl)-N,N-Dimethylmethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1-Isopropyl-4,5,6,7-Tetrahydro-1H-Pyrazolo[3,4-C]Pyridin-3-Yl)-N,N-Dimethylmethanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Isopropyl-4,5,6,7-Tetrahydro-1H-Pyrazolo[3,4-C]Pyridin-3-Yl)-N,N-Dimethylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival . Additionally, the compound can interact with neurotransmitter receptors, affecting neuronal signaling and potentially providing therapeutic benefits in neurological disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Heterocycles
Compound Name Core Structure Key Substituents Source
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (Compound 2) Pyrazolo[3,4-d]pyrimidine p-Tolyl (aryl), amine (C5), imino (C4)
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine Cyano (C8), nitro (aryl), ester groups
N,N-Dimethyl-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)methanamine (2172064-94-5) Pyrazolo[1,5-a]pyrazine N,N-Dimethylmethanamine (C3), tetrahydro pyrazine ring
1-(2-Isopropylbenzyl)-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine (1296308-20-7) Pyrazolo[3,4-d]pyrimidine 2-Isopropylbenzyl (C1), methylpyrazole (N6)

Key Observations :

  • Core Heterocycle Differences : The target compound’s pyrazolo[3,4-c]pyridine core differs from pyrazolo[3,4-d]pyrimidine (e.g., Compound 2) in nitrogen positioning, affecting electron density and binding interactions .
  • Dimethylamine vs. Other Amines: The N,N-dimethylmethanamine group in the target compound is less polar than the hydrazine or cyano groups in analogs, possibly improving membrane permeability .
Physicochemical Properties
Compound Name Melting Point (°C) IR Peaks (cm⁻¹) Notable NMR Shifts (δ, ppm)
Target Compound (Hypothetical) N/A Predicted: ~3300 (N-H), ~2800 (C-H aliphatic) N/A
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (Compound 2) 163–164 3288, 3262 (NH₂), 3199 (NH) 2.40 (CH₃), 11.60 (NH)
Diethyl 8-cyano-7-(4-nitrophenyl)-...imidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 1l) 243–245 2222 (CN), 1730 (C=O) 7.33–8.50 (Ar-H), 8.34 (C3'-H)
N,N-Dimethyl-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)methanamine (2172064-94-5) N/A Predicted: ~2800 (C-H), no NH groups 2.41 (CH₃), 3.50–3.70 (tetrahydro pyrazine)

Key Observations :

  • Melting Points: Aromatic nitro or cyano substituents (e.g., Compound 1l) increase melting points due to enhanced intermolecular interactions .
  • Spectroscopic Signatures : The absence of NH groups in the target compound (vs. Compound 2’s NH₂/NH) simplifies its IR and NMR profiles .

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